3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and a difluoromethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base or a catalyst.
Attachment of the dichlorophenyl group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate dichlorophenyl boronic acids or stannanes.
Incorporation of the difluoromethyl group: This step may involve the use of difluoromethylating agents, such as difluoromethyl iodide, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.
Interfering with signaling pathways: Affecting cellular signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-6-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl group.
4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl and dichlorophenyl groups.
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group.
Uniqueness
3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of all three functional groups (cyclopropyl, dichlorophenyl, and difluoromethyl) in its structure. This combination of groups may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13Cl2F2N3 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
3-cyclopropyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H13Cl2F2N3/c1-24-17-14(15(23-24)8-2-3-8)10(16(20)21)7-13(22-17)9-4-5-11(18)12(19)6-9/h4-8,16H,2-3H2,1H3 |
InChI Key |
GLOXZIXPBBMEAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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